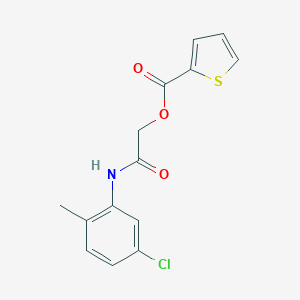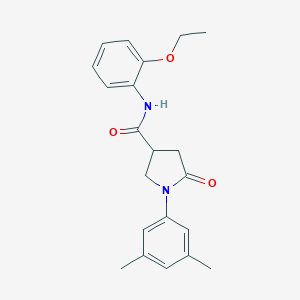
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as CTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTET is a synthetic compound that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a protein complex that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit the replication of certain viruses, such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its versatility in scientific research. It can be used in a variety of assays and experiments to study its effects on different biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitroaniline with 2-thiophenecarboxylic acid to form 2-(5-chloro-2-nitroanilino)-2-thiophenecarboxylate. This intermediate compound is then reduced using sodium dithionite to yield this compound.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C14H12ClNO3S |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-4-5-10(15)7-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
Clave InChI |
MLWXAEGZIOYXCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)








